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The integration of physical laws into neural networks is a rapidly advancing field with the

potential to revolutionize scientific discovery, particularly in areas like drug development where

understanding the underlying physics of molecular interactions is paramount. This guide

provides a comprehensive technical overview of the core concepts, methodologies, and

applications of physics-informed neural networks (PINNs), Lagrangian neural networks (LNNs),

and Hamiltonian neural networks (HNNs).

Core Concepts: A Paradigm Shift in Scientific
Machine Learning
Traditional deep learning models are often treated as "black boxes," learning complex patterns

from vast datasets without explicit knowledge of the physical principles governing the system.

Physics-informed machine learning introduces a new paradigm by embedding these principles

directly into the neural network's architecture or training process. This approach offers several

key advantages:

Improved Generalization from Sparse Data: By constraining the solution space to physically

plausible outcomes, these models can learn effectively from smaller datasets, a common

scenario in experimental sciences.[1]
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Enhanced Interpretability: The inclusion of physical laws provides a clearer understanding of

the model's predictions and its relationship to the underlying scientific principles.

Guaranteed Physical Consistency: The outputs of the model are more likely to adhere to

fundamental laws, such as conservation of energy, preventing non-physical predictions.[2][3]

Physics-Informed Neural Networks (PINNs)
PINNs are the most common approach for incorporating physical laws into neural networks.

The core idea is to include the governing partial differential equations (PDEs) as a

regularization term in the loss function. The neural network is trained to minimize both the error

between its predictions and the available data (data-driven loss) and the residual of the PDE

(physics-based loss).[1][4]

Key Features of PINNs:

Flexibility: Applicable to a wide range of problems governed by PDEs.[1]

Soft Constraints: Physical laws are typically enforced as "soft" constraints through the loss

function.

Automatic Differentiation: Leverages automatic differentiation to compute the derivatives

required to evaluate the PDE residuals.[4]

Lagrangian Neural Networks (LNNs)
LNNs are inspired by Lagrangian mechanics, which describes the dynamics of a system in

terms of a scalar function called the Lagrangian (the difference between kinetic and potential

energy). The neural network is trained to learn the Lagrangian of a system, and the equations

of motion are then derived from the learned Lagrangian using the Euler-Lagrange equation.[2]

[5][6]

Key Features of LNNs:

Energy Conservation: By learning the Lagrangian, LNNs can naturally enforce the

conservation of energy.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://greydanus.github.io/2020/03/10/lagrangian-nns/
https://greydanus.github.io/2019/05/15/hamiltonian-nns/
https://github.com/MilesCranmer/lagrangian_nns/blob/master/notebooks/LNN_Tutorial.ipynb
https://developer.nvidia.com/blog/physics-ml-platform-physicsnemo-is-now-open-source/
https://github.com/MilesCranmer/lagrangian_nns/blob/master/notebooks/LNN_Tutorial.ipynb
https://developer.nvidia.com/blog/physics-ml-platform-physicsnemo-is-now-open-source/
https://greydanus.github.io/2020/03/10/lagrangian-nns/
https://www.youtube.com/watch?v=HLUIx6FqAvg
https://m.youtube.com/watch?v=AEOcss20nDA
https://greydanus.github.io/2020/03/10/lagrangian-nns/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


No Need for Canonical Coordinates: Unlike Hamiltonian Neural Networks, LNNs do not

require the use of canonical coordinates, which can be difficult to define for complex

systems.[2][6]

Architectural Constraint: The physical law is embedded in the structure of how the dynamics

are derived from the learned scalar function.

Hamiltonian Neural Networks (HNNs)
HNNs are based on Hamiltonian mechanics, another formulation of classical mechanics that

describes a system's dynamics using a scalar function called the Hamiltonian (the total energy

of the system). The neural network learns the Hamiltonian, and the time evolution of the

system's state is then determined by Hamilton's equations.[3][6][7][8]

Key Features of HNNs:

Exact Conservation Laws: HNNs are designed to learn and respect exact conservation laws,

particularly the conservation of energy.[3][7][8]

Symplectic Structure: The dynamics generated by HNNs preserve the symplectic structure of

phase space, leading to stable long-term predictions.

Requires Canonical Coordinates: A potential limitation is the need to define the system's

state in terms of canonical coordinates (position and momentum), which is not always

straightforward.[2]

Methodologies and Experimental Protocols
This section details the experimental protocols for implementing and training these physics-

informed models, drawing from examples in the literature.

A General Workflow for Training PINNs
The following diagram illustrates a typical workflow for training a Physics-Informed Neural

Network.
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General Workflow for Training a PINN
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Caption: A diagram illustrating the general workflow for training a Physics-Informed Neural

Network (PINN).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b15614678?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocol for a PINN (Example: 1D Burgers' Equation)

The Burgers' equation is a fundamental PDE that describes wave propagation and shock

formation.

Problem Definition:

PDE: ∂u/∂t + u * ∂u/∂x - ν * ∂²u/∂x² = 0, for x in [-1, 1], t in[9]

Initial Condition: u(x, 0) = -sin(πx)

Boundary Conditions: u(-1, t) = u(1, t) = 0

Neural Network Architecture:

A fully connected neural network with 2 input neurons (x, t), several hidden layers (e.g., 4

layers with 50 neurons each), and 1 output neuron (u).

Activation functions are typically hyperbolic tangent (tanh) or sine.

Loss Function:

Data Loss (MSE_data): Mean squared error between the network's prediction and the

initial and boundary condition data.

Physics Loss (MSE_physics): Mean squared error of the PDE residual, evaluated at a set

of random collocation points within the domain.

Total Loss: MSE = MSE_data + λ * MSE_physics, where λ is a hyperparameter to balance

the two loss terms.

Training Procedure:

Generate training data:

Sample points on the initial time slice (t=0) and along the spatial boundaries (x=-1 and

x=1).
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Sample a larger number of collocation points randomly from within the spatio-temporal

domain.

Initialize the neural network's weights and biases.

Use an optimizer, often a combination of Adam for a number of epochs followed by L-

BFGS for fine-tuning, to minimize the total loss function.

The training process iteratively updates the network's parameters until the total loss is

minimized, resulting in a network that approximates the solution to the PDE.

Experimental Protocol for LNNs and HNNs (Example:
Ideal Mass-Spring System)
For LNNs and HNNs, the approach shifts from enforcing a PDE residual to learning a scalar

energy function.

System Dynamics: A simple harmonic oscillator (mass-spring system) is a good example.

The system conserves total energy.

Neural Network Architecture:

A fully connected neural network that takes the system's state (position q and momentum

p for HNNs, or position q and velocity q_dot for LNNs) as input and outputs a single scalar

value representing the learned Hamiltonian or Lagrangian.

Loss Function and Training:

HNN: The loss is calculated on the time derivatives of the state. The network predicts the

Hamiltonian H. Then, Hamilton's equations (dq/dt = ∂H/∂p, dp/dt = -∂H/∂q) are used to

compute the predicted time derivatives. The loss is the mean squared error between these

predicted derivatives and the true derivatives from the training data.[6]

LNN: The network learns the Lagrangian L. The Euler-Lagrange equation is used to derive

the equations of motion. The loss function minimizes the discrepancy between the

predicted and true dynamics.[2]
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Data Generation:

Generate trajectories of the mass-spring system by solving its ordinary differential

equations using a numerical integrator. Each data point consists of the state (q, p or q,

q_dot) and the corresponding time derivatives (dq/dt, dp/dt or dq/dt, d²q/dt²).

The following diagram illustrates the logical relationship in training a Hamiltonian Neural

Network.
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Training Logic for a Hamiltonian Neural Network
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Caption: A diagram showing the training logic for a Hamiltonian Neural Network (HNN).
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Applications in Drug Development
Physics-informed neural networks are finding increasing applications in drug discovery and

development, from molecular modeling to predicting pharmacokinetic profiles.

Pharmacokinetic (PK) and Pharmacodynamic (PD)
Modeling
PINNs can be used to solve the ordinary differential equations (ODEs) that govern the

absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. A

"Pharmacokinetic Informed Neural Network" (PKINN) can discover intrinsic mechanistic models

from noisy data.[10]

Experimental Setup for a PKINN:

Parameter Description

Model
Two-compartment pharmacokinetic model with

first-order absorption and elimination.

Data
Synthetic data generated from the model with

varying levels of Gaussian noise.

Neural Network
A fully connected neural network to approximate

the drug concentration over time.

Physics-Informed Loss
The loss function includes the residual of the

ODEs describing the two-compartment model.

Training

The network is trained to fit the noisy

concentration data while adhering to the PK

model equations.

Molecular Dynamics and Binding Affinity Prediction
LNNs and HNNs are well-suited for modeling molecular dynamics, as they can learn and

preserve the energy of the system. This is crucial for simulating protein folding and predicting

drug-target binding affinities. By learning the potential energy surface of a molecular system,
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these models can predict the forces on each atom and simulate the system's trajectory over

time.

Quantitative Data and Performance Comparison
The performance of physics-informed models can be compared to traditional numerical solvers

(e.g., Finite Element Method - FEM) and standard neural networks.

Model/Method Problem
Key Performance
Metric(s)

Finding

PINN vs. FEM
1D Allen-Cahn

Equation

Solution Time,

Relative Error

FEM is significantly

faster and often more

accurate for forward

problems.[11][12]

PINN
2D Incompressible

Flow
Relative L2 error

Can achieve low error

rates, but

performance depends

on network

architecture and

training.

LNN vs. Baseline NN Double Pendulum Energy Conservation

LNNs show

significantly better

energy conservation

over long-term

predictions.[2]

HNN vs. Baseline NN Ideal Mass-Spring Trajectory Prediction

HNNs produce stable,

non-decaying orbits,

while baseline NNs

can lead to energy

dissipation or gain.[3]

Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the different physics-informed

neural network approaches.
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Relationships Between Physics-Informed Models
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Caption: A diagram showing the relationships between different physics-informed modeling

approaches.

Conclusion and Future Directions
Embedding physical laws into neural networks represents a significant step towards building

more robust, accurate, and interpretable AI models for scientific applications. While PINNs,

LNNs, and HNNs have shown great promise, challenges remain in their training, scalability,

and application to more complex, real-world problems. Future research will likely focus on

developing more sophisticated architectures, more efficient training algorithms, and hybrid

approaches that combine the strengths of different physics-informed models and traditional

numerical methods. For drug development professionals, these advancements hold the

potential to accelerate the discovery and optimization of new therapeutics by providing more

accurate and reliable in silico models of biological systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15614678?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

